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Octafluoroadipamide

Cat. No.: B1296699
CAS No.: 355-66-8
M. Wt: 288.1 g/mol
InChI Key: SVURUIRNGAQISR-UHFFFAOYSA-N
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Description

Overview and Context within Per- and Polyfluoroalkyl Substances (PFAS) Research

Octafluoroadipamide is a chemical compound that falls under the large and diverse class of per- and polyfluoroalkyl substances (PFAS). PFAS are a group of manufactured chemicals that have been utilized for decades in a wide array of industrial and consumer products due to their unique properties, such as resistance to heat, water, and oil. nih.govepa.gov These substances are characterized by a fully fluorinated methyl or methylene (B1212753) carbon atom. nih.gov The carbon-fluorine bond is one of the strongest in organic chemistry, which gives PFAS their stability and resistance to degradation. nih.govescholarship.org This persistence, however, also leads to their accumulation in the environment and in living organisms, including humans. nih.govescholarship.org

The widespread use and environmental persistence of PFAS have made them a significant focus of scientific research and regulatory concern. epa.govnih.gov this compound, with the chemical formula C6H4F8N2O2, is specifically classified as a polyfluorinated amide. chemicalbook.comescholarship.org001chemical.com As part of the vast PFAS landscape, which includes thousands of unique compounds, this compound is included in research efforts aimed at understanding the potential impacts of this broad class of chemicals. nih.govmaine.gov

Significance as a Polyfluorinated Amide

Polyfluorinated amides are a specific subgroup of PFAS characterized by an amide functional group. This compound is significant within this subgroup as it serves as a subject in studies investigating the environmental behavior and degradation of PFAS. For instance, research on advanced reduction processes (ARPs), a potential remediation technology for PFAS, has included this compound to study its reactivity with hydrated electrons. rsc.org These studies are crucial for developing effective methods to break down persistent PFAS compounds in the environment.

Furthermore, polyfluorinated amides like this compound are relevant as they can act as precursors to other well-known PFAS, such as perfluoroalkyl carboxylic acids (PFCAs), through transformation processes in the environment or in biological systems. nih.gov The degradation of perfluoroalkylcarboxamides (PFCams) has been shown to be faster than their corresponding PFCA degradation products in certain conditions, highlighting their role as a potential source of more persistent PFAS. escholarship.org

Relevance in Environmental and Toxicological Studies of PFAS

The potential for adverse health effects from PFAS exposure has led to extensive toxicological research. nih.govnih.govmdpi.com Due to the sheer number of PFAS compounds, researchers often use high-throughput screening and in vitro methods to prioritize chemicals for further in-depth testing. nih.govmdpi.com this compound has been included in these large-scale screening efforts by institutions like the U.S. Environmental Protection Agency (EPA) to evaluate its potential toxicity and to better understand structure-activity relationships within the PFAS class. mdpi.comresearchgate.netepa.gov

Toxicokinetic studies, which examine the absorption, distribution, metabolism, and excretion of chemicals, are vital for risk assessment. This compound has been evaluated in in vitro toxicokinetic studies to measure parameters like human plasma protein binding and hepatocyte clearance. nih.govresearchgate.net These studies provide essential data for understanding how the substance might behave in the human body and help to fill the data gaps that exist for the majority of PFAS compounds. nih.gov While some studies have found the individual toxicity of many PFAS to be low in specific assays, there is growing concern about the combined toxic effects of PFAS mixtures present in the environment. aau.edu

Historical Perspective of Research on Fluorinated Amides

The field of organofluorine chemistry, which provides the foundation for compounds like this compound, has a history stretching back over a century. nih.gov The unique properties imparted by fluorine atoms have long made fluorinated organic compounds attractive for various applications. beilstein-journals.org Early research focused on developing methods to introduce fluorine into organic molecules. A significant breakthrough was the work of Frédéric Swarts in the 1890s on the synthesis of aromatic compounds with fluorinated side chains. nih.gov

The development of N-F (nitrogen-fluorine) compounds as fluorinating agents has been a critical area of research. The history of these reagents can be traced back to 1964 with the report of perfluoro-N-fluoropiperidine. beilstein-journals.orgbeilstein-journals.org Over the following decades, a variety of N-F reagents were developed, including N-fluoro-N-alkylarenesulfonamides and N-fluoropyridinium salts, which allowed for the fluorination of a wide range of organic compounds, including amides, under milder conditions and with greater efficiency. beilstein-journals.orgbeilstein-journals.org The direct fluorination of amides itself was a subject of study, contributing to the synthetic pathways available for creating compounds like this compound. acs.org These advancements in synthetic chemistry were crucial for the industrial production and subsequent academic study of the vast family of fluorinated compounds. nih.gov

Current Research Gaps and Future Directions for this compound Studies

Despite its inclusion in several large-scale screening programs, significant research gaps remain for this compound, a situation common to the vast majority of PFAS chemicals. epa.govnih.gov There is a general lack of comprehensive in vivo toxicity data, which is needed to fully understand its potential health hazards. nih.govmdpi.com While high-throughput in vitro studies provide valuable initial data, they cannot fully replicate the complex biological processes in a whole organism. researchgate.net

Future research on this compound is likely to follow the broader directions set for PFAS research as a whole. Key areas of focus include:

In-depth Toxicological Profiling: Moving beyond initial screening to conduct more detailed studies on specific toxicological endpoints. mdpi.comresearchgate.net This includes investigating potential effects on developmental processes, the endocrine system, and other targets identified in broader PFAS research. nih.govnih.gov

Understanding Degradation and Transformation: Further investigation into its degradation pathways in various environmental and biological systems is needed. rsc.org This research is critical for predicting its environmental fate and identifying potential transformation products that may also be of concern. nih.gov

Exposure Assessment: Improving analytical methods to detect and quantify this compound in environmental media and human samples will help in assessing the extent of human exposure. epa.gov

Mixture Toxicity: Since human exposure to PFAS typically involves complex mixtures, future studies will need to consider the effects of this compound in combination with other PFAS to understand potential additive or synergistic effects. aau.edu

Addressing these research gaps is essential for a comprehensive risk characterization and to inform regulatory decisions regarding this compound and other polyfluorinated compounds. epa.gov

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 355-66-8 chemicalbook.com001chemical.comchemsrc.com
Molecular Formula C6H4F8N2O2 001chemical.comchemsrc.commatrixscientific.com
Molecular Weight 288.10 g/mol 001chemical.commatrixscientific.com
Melting Point 237-242 °C (decomposes) chemicalbook.comchemsrc.commatrixscientific.com
Boiling Point 329.4°C at 760 mmHg chemsrc.com
Density 1.665 g/cm³ chemsrc.com
Synonyms Octafluoroadipoamide; 2,2,3,3,4,4,5,5-octafluorohexanediamide chemicalbook.com

Table 2: Summary of this compound in Research Studies

Study TypeKey FindingResearch ContextSource(s)
In Vitro Toxicokinetics Fraction unbound in human plasma (fup) of 0.8201 (i.e., 17.99% bound); successfully evaluated in plasma protein binding assay.Part of a study to expand toxicokinetic knowledge across lesser-studied PFAS using gas chromatography-tandem mass spectrometry. nih.govresearchgate.net
In Vitro Bioactivity Included in a library of PFAS for screening using in vitro toxicity and toxicokinetic assays.EPA research effort to broaden knowledge of PFAS bioactivity and prioritize chemicals for further testing. researchgate.netepa.gov
Developmental Toxicity Screening Included in a library of 182 unique PFAS for developmental toxicity screening using a zebrafish model.High-throughput screening to prioritize a diverse set of chemicals for developmental toxicity potential. mdpi.comresearchgate.net
Degradation Studies Investigated as part of a study on the reactivities of hydrated electrons with various organic compounds, including PFAS.Research into advanced reduction processes (ARPs) for the remediation of PFAS-contaminated water. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4F8N2O2 B1296699 Octafluoroadipamide CAS No. 355-66-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3,4,4,5,5-octafluorohexanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F8N2O2/c7-3(8,1(15)17)5(11,12)6(13,14)4(9,10)2(16)18/h(H2,15,17)(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVURUIRNGAQISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(=O)N)(F)F)(F)F)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80310730
Record name Octafluoroadipamide
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Molecular Weight

288.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355-66-8
Record name 355-66-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octafluoroadipamide
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Record name 2,2,3,3,4,4,5,5-Octafluorohexanediamide
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Ii. Synthetic Methodologies and Chemical Transformations of Octafluoroadipamide

Advanced Synthetic Routes to Octafluoroadipamide

The synthesis of this compound primarily involves the amidation of perfluoroadipic acid or its derivatives. Historical documentation, such as a NASA technical report, outlines the preparation of perfluoroadipamide, indicating its significance in materials research nasa.gov. The common method involves the reaction of a perfluoroadipoyl halide with ammonia.

Direct catalytic amidation of carboxylic acids offers a more atom-economical and environmentally benign alternative to traditional methods that often require stoichiometric activating agents. While specific examples of catalytic amidation for the synthesis of this compound are not extensively documented, the field of catalytic amide bond formation is well-developed. Catalysts based on boron, such as boric acid and various boronic acids, as well as titanium and zirconium compounds, have been effectively used for the amidation of a wide range of carboxylic acids catalyticamidation.infocatalyticamidation.infotomsheppard.infoucl.ac.uk. These catalysts typically function by activating the carboxylic acid, facilitating nucleophilic attack by the amine. The general mechanism for a boron-catalyzed amidation is proposed to involve the formation of an acyloxyboron intermediate, which is more susceptible to aminolysis. Given the strong electron-withdrawing nature of the perfluoroalkyl chain in perfluoroadipic acid, the reactivity of the carboxylic acid groups would be significantly influenced, potentially requiring tailored catalytic systems.

Stereoselectivity is a critical aspect in the synthesis of complex molecules, particularly for applications in materials science and medicine. There is no specific literature detailing the stereoselective synthesis of this compound itself. However, significant progress has been made in the stereoselective synthesis of other fluorinated molecules, which can serve as a conceptual basis. For instance, biocatalytic strategies have been developed for the highly stereoselective synthesis of fluorinated cyclopropanes using engineered myoglobin-based catalysts utdallas.edudigitellinc.com. Furthermore, stereoselective methods for the synthesis of fluorinated imides and vicinal ethylenediamines have been reported, often employing chiral auxiliaries or catalysts to control the stereochemical outcome acs.orgsciences-patrimoine.org. The principles from these syntheses, which involve managing the electronic effects of fluorine atoms to influence the stereochemical course of a reaction, could potentially be adapted to create chiral analogs of this compound or to synthesize macrocycles incorporating this moiety acs.orgrsc.org.

Catalytic Approaches in this compound Synthesis

Derivatization of this compound

The derivatization of this compound can introduce new functionalities and properties. This can be achieved by modifying the amide groups or by incorporating the this compound backbone into larger molecular structures.

The synthesis of N-substituted derivatives of this compound is a primary route for creating novel compounds. This can be accomplished by reacting perfluoroadipoyl chloride with substituted amines. While specific examples for this compound are sparse, the synthesis of other fluorinated diamide (B1670390) derivatives is known. For instance, core-fluorinated BODIPY-3,5-diamides have been synthesized, demonstrating that complex dye structures can be built around a diamide core mdpi.com. Similarly, fluorinated Gemini-type diamide derivatives have been studied for their potential as additives to induce solvent thixotropy researchgate.net. The synthesis of N-substituted phthalimides via palladium-catalyzed reactions also showcases advanced methods for creating complex amide-containing structures rsc.org. These examples suggest that a variety of N-aryl, N-alkyl, and other functionalized derivatives of this compound could be synthesized for various applications mdpi.commdpi.comrsc.org.

Functionalization can also refer to reactions that modify the perfluoroalkyl chain, although this is generally more challenging due to the strength of the C-F bond. More commonly, functionalization strategies for perfluoroacyl compounds involve reactions at the amide nitrogen or the carbonyl group. For example, methods for the chemoselective α-trifluoroacetylation of tertiary amides have been developed, which could potentially be adapted for the functionalization of N,N-disubstituted this compound derivatives organic-chemistry.org. The direct introduction of perfluoroacyl groups into organic substrates is another area of active research, which could be conceptually reversed to consider the functionalization of the perfluoroacyl group in this compound researchgate.netresearchgate.net.

Synthesis of Novel this compound Derivatives

Reaction Mechanisms and Kinetics of this compound

Understanding the reaction mechanisms and kinetics of this compound is crucial for its application and for predicting its stability and reactivity.

The reactivity of this compound is marked by its thermal stability and its behavior with strong reducing agents. An attempted reduction of perfluoroadipamide using lithium aluminum hydride (LAH) was reported to be unsuccessful, with only the starting material being recovered nasa.gov. More critically, it has been noted that the adducts formed between LAH and perfluoroadipamide are prone to violent thermal decomposition, highlighting a significant reactivity hazard acs.orgacs.org.

A theoretical study on the reaction of this compound with hydrated electrons (e⁻aq) provides some kinetic data. The study calculated the one-electron reduction potentials for different C-F bonds in the molecule, which helps in predicting the most likely sites for reaction and the dominant reaction mechanisms. The reaction with hydrated electrons is a key process in advanced reduction processes for the degradation of fluorinated compounds rsc.org.

Position of C-F bondΔG (kcal/mol)E° (V vs. SHE)log(k) (M⁻¹s⁻¹)
Alpha (α)-6.37-3.42-2.66
Beta (β)-6.55-3.63Not provided
Table 1: Calculated thermodynamic and kinetic parameters for the reaction of hydrated electrons with this compound at different C-F positions. Data sourced from a computational study on the reactivities of aqueous organic contaminants. rsc.org

The thermal decomposition of perfluorinated compounds is another important area of study. While a specific mechanism for this compound is not detailed, research on the thermal decomposition of perfluorinated carboxylic acids (PFCAs) suggests a likely pathway. The decomposition of PFCAs is proposed to proceed through an HF elimination from the acid head group, forming a transient perfluorinated α-lactone, which then decomposes to a perfluoroacyl fluoride (B91410) and carbon monoxide rsc.org. A similar pathway could be envisioned for the thermal decomposition of this compound, likely proceeding through the amide groups.

Mechanistic Investigations of this compound Reactivity

The reactivity of this compound is a subject of significant interest, particularly concerning its degradation pathways. Mechanistic investigations have primarily focused on its behavior when subjected to reducing conditions and its interactions with solvents like water.

For compounds like this compound, the interaction with hydrated electrons can proceed through several proposed mechanisms rsc.org:

Associative Mechanism: The hydrated electron associates with a π bond, such as the one in the carbonyl group of the amide, forming a radical anion intermediate. rsc.org

Concerted Dissociative Mechanism: This pathway involves a simultaneous single-electron transfer to the molecule and the cleavage of a chemical bond. rsc.org

Stepwise Dissociative Mechanism: This mechanism begins with a barrierless single-electron transfer, forming a radical anion intermediate with a lifetime longer than bond vibration time (~10⁻¹³ s). This intermediate subsequently undergoes bond cleavage. rsc.org

Computational studies have been employed to determine the likely reaction pathways for the electron-induced degradation of this compound. By calculating the Gibbs free energy of activation (ΔG‡), researchers can predict the most favorable degradation routes. The cleavage of a C-F bond is a critical goal for the remediation of PFAS compounds. rsc.org However, kinetic studies suggest that breaking the C-F bond presents significant challenges. rsc.org Research on various perfluorocarboxamides (PFCAms) shows that the amide functional group allows for rapid degradation. escholarship.org

Table 1: Calculated Gibbs Free Energy of Activation (ΔG‡) for Electron-Induced Degradation Pathways of this compound

This table presents quantum-chemically calculated ΔG‡ values for various elementary reactions of this compound with hydrated electrons, indicating the energetic favorability of different degradation mechanisms.

Reaction SiteΔG‡ (kcal/mol)Proposed Mechanism
α-C-F bond-6.37Stepwise Dissociative Cleavage
β-C-F bond-6.55Stepwise Dissociative Cleavage
C-C bond-3.42Stepwise Dissociative Cleavage
C-N bond-2.66Stepwise Dissociative Cleavage
Data sourced from: RSC Publishing. rsc.org

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. libretexts.org For amides, this process typically results in the formation of a carboxylic acid and an amine or ammonia. While the hydrolysis of peptide (amide) bonds is thermodynamically favorable, they are known to be kinetically very stable at neutral pH. libretexts.org

The hydrolysis of perfluorinated amides can be catalyzed by either acid or base. etsu.edu

Base-Catalyzed Hydrolysis: The mechanism initiates with the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the amide. This is followed by the elimination of the leaving group (the nitrogen-containing part of the molecule). etsu.edu The presence of electron-withdrawing perfluoroalkyl groups is expected to enhance the reactivity of the amide towards nucleophilic attack. etsu.edu

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. This facilitates the attack by a weak nucleophile like water. etsu.edu

Solvolysis: Solvolysis is a more general term for reactions involving the solvent as the nucleophile. lupinepublishers.com Hydrolysis is a specific type of solvolysis where water is the solvent. lupinepublishers.com In other protic solvents, such as alcohols (alcoholysis), a similar reaction can occur, leading to the formation of an ester and an amine/ammonia. The study of solvolysis in organofluorine compounds is crucial for understanding their reactivity and stability in various environments. rsc.orgacs.org The rate of solvolysis can be significantly influenced by the substituents on the molecule. acs.org

Electron-Induced Degradation Mechanisms

Kinetic Studies of this compound Transformations

Kinetic studies provide quantitative insight into the rates of chemical transformations. For PFAS, degradation kinetics are often studied to evaluate the effectiveness of remediation technologies. iwaponline.comnih.gov Many degradation processes for PFAS follow pseudo-first-order kinetics, where the reaction rate appears to be dependent on the concentration of only one reactant. iwaponline.com

Specific kinetic data for the transformation of this compound are not extensively reported in the reviewed literature. However, studies on structurally related perfluorocarboxamides (PFCAms) in the UV/sulfite system, which generates hydrated electrons, indicate very rapid degradation. escholarship.org For several PFCAms, decay of the parent compound reached 81-90% within the first 5 minutes of treatment. escholarship.org

General kinetic trends observed for other PFAS compounds may offer some insight:

Effect of Chain Length: In the sonochemical degradation of perfluoroalkyl sulfonates (PFSAs), the rate of defluorination was found to increase with the length of the perfluorocarbon chain. rsc.org A similar trend was observed in the electrochemical degradation of PFSAs. iwaponline.com

Effect of Functional Group: Studies comparing the sonochemical degradation of perfluorocarboxylic acids (PFCAs) and PFSAs with the same chain length suggest that the hydrophilic functional group has a relatively weak effect on the degradation rate, with carboxylates degrading slightly faster than the corresponding sulfonates. rsc.org

These general findings suggest that the transformation kinetics of this compound would be rapid under appropriate reductive conditions, influenced by factors such as the specific degradation method and reaction conditions.

Iii. Advanced Analytical and Spectroscopic Characterization of Octafluoroadipamide

High-Resolution Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Octafluoroadipamide Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic molecules, including complex compounds like this compound. measurlabs.comaocs.org It provides insights into the arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei. youtube.com Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to understand the hydrogen and carbon frameworks of a molecule, respectively. measurlabs.comyoutube.com

In the context of this compound, NMR spectroscopy helps in confirming the presence and connectivity of the different functional groups. The chemical shifts observed in an NMR spectrum are indicative of the electronic environment of the nuclei, allowing for the differentiation of atoms in various parts of the molecule. youtube.com For more complex structural assignments, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC can be employed to establish correlations between different nuclei within the molecule. measurlabs.com

While specific NMR data for this compound is not extensively available in the public domain, the principles of NMR spectroscopy suggest that the spectrum would be characterized by signals corresponding to the amide protons (-CONH₂) and the fluorinated carbon backbone. The fluorine atoms would significantly influence the chemical shifts of adjacent carbon and hydrogen atoms.

Mass Spectrometry (MS) Applications for this compound and its Metabolites

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in identifying unknown compounds, quantifying known materials, and elucidating molecular structures. In the analysis of this compound and its potential metabolites, MS plays a critical role. wikipedia.org

When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures. wikipedia.orgresearchgate.net The mass spectrometer ionizes the molecules and then separates them based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a molecular fingerprint.

For this compound, with a molecular weight of 288.10 g/mol , the mass spectrum would show a molecular ion peak corresponding to this mass. Fragmentation patterns observed in the mass spectrum provide valuable information about the structure of the molecule. The study of fatty acid metabolites using LC-MS/MS demonstrates the potential of this technique to identify and quantify related compounds, a methodology that can be applied to understand the biotransformation of this compound. researchgate.net

Recent studies on various PFAS compounds have utilized in vitro toxicokinetic assays coupled with mass spectrometry to investigate their metabolic fate. nih.govresearchgate.net These studies often involve incubating the compound with human hepatocytes to identify potential metabolites formed through biotransformation. nih.gov This approach could be used to identify hydroxylated or de-fluorinated metabolites of this compound.

PropertyValueSource
Molecular FormulaC₆H₄F₈N₂O₂
Molecular Weight288.10 g/mol
InChI1S/C6H4F8N2O2/c7-3(8,1(15)17)5(11,12)6(13,14)4(9,10)2(16)18/h(H2,15,17)(H2,16,18)
InChIKeySVURUIRNGAQISR-UHFFFAOYSA-N
SMILESO=C(N)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(=O)N

Vibrational Spectroscopy (FTIR, Raman) for this compound Characterization

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the molecular vibrations of a sample. gatewayanalytical.com These techniques are complementary and offer a "fingerprint" spectrum that is unique to the molecule, making them excellent for identification and characterization. gatewayanalytical.comresearchgate.net

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations in its chemical bonds. gatewayanalytical.comlabmanager.com It is particularly sensitive to polar bonds and functional groups containing heteroatoms, such as the C=O (carbonyl) and N-H (amine) bonds present in this compound. gatewayanalytical.com Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light and is highly sensitive to non-polar, homo-nuclear bonds like C-C bonds. gatewayanalytical.com

The combination of FTIR and Raman spectroscopy can provide a comprehensive vibrational analysis of this compound. edinst.com For instance, the FTIR spectrum would be expected to show strong absorption bands for the amide functional groups, while the Raman spectrum would provide details about the fluorinated carbon backbone.

Spectroscopic TechniqueKey AdvantagesTypical Applications for this compound
FTIR Spectroscopy Sensitive to polar functional groups, fast analysis. gatewayanalytical.comlabmanager.comIdentification of carbonyl (C=O) and amine (N-H) functional groups.
Raman Spectroscopy Sensitive to non-polar bonds, minimal sample preparation. gatewayanalytical.comCharacterization of the fluorinated carbon-carbon backbone.

X-ray Diffraction (XRD) Studies for Solid-State Characterization

X-ray Diffraction (XRD) is a powerful, non-destructive technique for characterizing crystalline materials. mdpi.com It provides detailed information about the three-dimensional arrangement of atoms within a crystal lattice, allowing for the determination of crystal structure, phase identification, and other solid-state properties. mdpi.comfilab.fr

Chromatographic Separations for this compound Analysis

Chromatographic techniques are essential for separating the components of a mixture, which is a crucial step before identification and quantification by a detector, such as a mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org It is considered a "gold standard" for the identification of volatile and semi-volatile organic compounds. wikipedia.org

In GC-MS analysis, the sample is first vaporized and separated into its individual components in the gas chromatograph. covalentmetrology.com The separated components then enter the mass spectrometer, where they are ionized and detected. covalentmetrology.com The use of GC-MS for the analysis of various PFAS, including amides, has been demonstrated in recent studies. nih.gov These methods are crucial for understanding the environmental presence and toxicokinetics of these compounds. nih.gov

For this compound, GC-MS would be a suitable technique for its detection and quantification in various samples. The volatility of this compound allows it to be readily analyzed by GC. The mass spectrometer provides high specificity and sensitivity for its detection, even at trace levels. wikipedia.org Studies have shown that for optimal detection of certain PFAS, including amides, GC-MS is the preferred method. nih.gov

Analytical TechniquePrincipleApplication for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass-based detection. wikipedia.orgcovalentmetrology.comIdentification and quantification of this compound in environmental and biological samples; analysis of its thermal degradation products. wikipedia.orgnih.gov

Iv. Computational and Theoretical Chemistry Studies of Octafluoroadipamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and inherent reactivity. These calculations are fundamental to modern chemistry, enabling the prediction of various molecular properties.

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that determines the electronic structure of many-body systems. wikipedia.org It is based on the concept that the energy of a molecule can be determined from its electron density, which is a function of spatial coordinates. wikipedia.orgyoutube.com DFT is favored for its balance of computational cost and accuracy, making it a versatile tool for studying a wide range of chemical systems. wikipedia.org

In the context of octafluoroadipamide, DFT calculations have been instrumental in predicting its reactivity, particularly with hydrated electrons (e-aq), which is relevant for advanced reduction processes used in water treatment. rsc.org Studies have used DFT to calculate thermodynamic properties such as bond dissociation energies and reaction barrier heights to understand the degradation pathways of PFAS like this compound. rsc.org For instance, DFT calculations can help determine the most likely sites for electron-induced reactions, which is crucial for predicting the environmental fate of these compounds. rsc.org

One study focused on predicting the reaction rate constants of various organic contaminants, including this compound, with hydrated electrons. rsc.orgmtu.edu The researchers used DFT to calculate the Gibbs free energies of activation (ΔG‡) for reactions at different positions within the molecule. rsc.orgmtu.edu These calculations provide a quantitative measure of the energetic barrier for a reaction to occur.

Table 1: Calculated Gibbs Free Energies of Activation (ΔG‡) for the Reaction of this compound with Hydrated Electrons

Reaction SiteΔG‡ (kcal/mol)
α-position-6.37
β-position-6.55

Data sourced from studies on the reactivity of aqueous organic contaminants. rsc.orgmtu.edu

These theoretical calculations are essential for developing models that can predict how quickly compounds like this compound might break down under specific environmental or treatment conditions.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread over the entire molecule. ucf.edu The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate a molecule's reactivity. ossila.comlibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org

For this compound, MO analysis, often performed in conjunction with DFT calculations, helps to identify the regions of the molecule most susceptible to nucleophilic or electrophilic attack. webmo.net The energies of the HOMO and LUMO can be used to estimate the molecule's ionization potential and electron affinity, respectively. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

In studies of PFAS reactivity, the LUMO energy is a key descriptor. For example, in reactions with hydrated electrons, a lower LUMO energy generally corresponds to a higher reaction rate constant, as the molecule can more readily accept an electron. rsc.orgmtu.edu The distribution of the LUMO over the molecule can pinpoint the specific atoms or bonds that are most likely to be involved in a reduction reaction. webmo.net

Density Functional Theory (DFT) Applications to this compound

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational dynamics, thermodynamic properties, and intermolecular interactions of molecules like this compound. nih.govlidsen.com These simulations are valuable for understanding how molecules behave in different environments, such as in solution or interacting with biological macromolecules. mdpi.combioisi.pt

While specific MD simulation studies focused solely on the conformational analysis of this compound are not widely available in the reviewed literature, the technique is broadly applied to understand the behavior of small molecules. nih.govrsc.org Such simulations could elucidate the flexibility of the fluorinated carbon chain, the rotational barriers of the amide groups, and the preferred conformations of this compound in aqueous environments. This information is crucial for understanding its transport, bioavailability, and interactions with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or a particular property. mdpi.com These models are built by finding a mathematical relationship between calculated molecular descriptors (e.g., physicochemical properties, electronic properties, and topological indices) and an observed activity.

For PFAS like this compound, QSAR models are being developed to predict various properties, including their toxicokinetics and potential for bioaccumulation. mdpi.comscholaris.ca For instance, researchers have used QSAR models to predict plasma protein binding. mdpi.com However, the predictive performance of existing QSAR tools for properties like the fraction of unbound compound in plasma (fup) for PFAS has been found to be weak in some cases, highlighting the need for more refined models specifically tailored to this class of chemicals. mdpi.com The development of a PFAS-specific QSAR database is an ongoing effort to improve the accuracy of these predictive models. scholaris.ca

Predictive Modeling of Environmental Fate and Toxicological Pathways

Predictive modeling is a crucial aspect of assessing the potential risks associated with chemicals like this compound. scholaris.ca These models use computational tools to estimate a substance's environmental persistence, bioaccumulation potential, and toxicity. epa.govnih.gov

For this compound and other PFAS, predictive models are used to estimate their fate in the environment, such as their degradation rates in water treatment processes. rsc.org Kinetic models can be developed to simulate the time-dependent concentration of a compound under specific conditions, which helps in assessing the effectiveness of remediation technologies. rsc.org

In toxicology, predictive models are used to anticipate the interaction of PFAS with biological systems. scholaris.ca For example, in vitro toxicokinetic data, such as human plasma protein binding and hepatocyte clearance, are generated for various PFAS, including amides like this compound. researchgate.net These data are then used to build models that can estimate key parameters like the steady-state concentration (Css) in the body. researchgate.net Such predictive efforts are part of a broader strategy to use new approach methodologies (NAMs) to characterize the potential hazards of the thousands of existing PFAS, for most of which little to no empirical data exists. nih.gov

V. Environmental Fate and Transport of Octafluoroadipamide

Degradation Pathways and Mechanisms in Environmental Matrices

The degradation of PFAS, such as octafluoroadipamide, is generally slow, leading to their persistence in the environment. nih.gov The perfluorinated alkyl chain is highly resistant to both biological and chemical breakdown. However, the amide functional groups in this compound represent potential sites for transformation reactions that would not occur in perfluoroalkyl acids (PFAAs). acs.org

Abiotic degradation involves the breakdown of a chemical through non-biological processes like hydrolysis, photolysis, or thermal degradation. mdpi.com For many PFAS, these processes are extremely slow under typical environmental conditions.

Hydrolysis : This process involves the cleavage of chemical bonds by reaction with water. ecoitn.eu The amide linkages in this compound are more susceptible to hydrolysis than the C-F bonds. acs.orgresearchgate.net While the perfluorinated chains repel water, the amide group can be attacked, especially under acidic or alkaline conditions, potentially cleaving the molecule and leading to the formation of other PFAS compounds. researchgate.net Studies on other polyfluorinated amides suggest hydrolysis is a relevant degradation pathway. ecoitn.eumiljodirektoratet.no

Thermal Degradation : High temperatures can break down PFAS. While not a typical environmental condition, some research notes that this compound shows instability upon heating. pageplace.deicdst.orgzhejianghuaan.com This is primarily relevant to high-temperature industrial settings or thermal remediation techniques rather than natural environmental fate.

Biotic degradation results from the action of living organisms, primarily microorganisms like bacteria and fungi. scielo.org.coencyclopedia.pub While the perfluorinated carbon backbone of PFAS is notoriously resistant to microbial attack due to the strength of the C-F bonds, the non-fluorinated parts of the molecule can be transformed. mdpi.commdpi.com

For polyfluoroalkyl substances like this compound, the amide functional groups are potential targets for microbial action. acs.org Microorganisms can metabolize the amide portion of the molecule, a process observed in other perfluoroalkyl amides and sulfonamides. acs.orgmcgill.canih.gov This biotransformation does not typically mineralize the entire compound but rather converts it into other, more stable PFAS, such as perfluoroalkyl carboxylic acids (PFCAs). researchgate.netnih.gov Therefore, this compound can act as a precursor, contributing to the environmental load of highly persistent PFAAs like perfluorobutanoic acid (PFBA) or perfluoropentanoic acid (PFPeA) through microbial activity in soil and wastewater treatment systems. mcgill.caacs.org

Abiotic Degradation Processes

Environmental Partitioning and Distribution in Ecosystems

Partitioning describes how a chemical distributes itself between different environmental compartments like water, soil, air, and biota. libretexts.org This behavior is governed by the chemical's properties and the characteristics of the environment. pnnl.gov

The distribution of this compound in the environment is influenced by its physicochemical properties. Limited experimental data is available specifically for this compound, but key properties can be estimated or inferred from related compounds.

PropertyValueImplication for Environmental Partitioning
Molecular FormulaC₆H₄F₈N₂O₂Indicates a structure with a C4 perfluorinated chain and two amide groups.
Log Kₒw (Octanol-Water Partition Coefficient)-1.09 europa.euA negative Log Kₒw suggests the compound is hydrophilic (prefers water over fatty/organic phases) and has low potential to partition into lipids. wikipedia.orgchemsafetypro.com
Water SolubilityHigh (predicted)Consistent with the low Log Kₒw, it is expected to be highly soluble in water, facilitating transport in groundwater and surface water.
Vapor PressureLow (predicted)Low volatility suggests it is unlikely to be present in significant concentrations in the atmosphere as a gas.
Organic Carbon-Water Partition Coefficient (Kₒc)Low (inferred)Hydrophilic PFAS like this tend to have low Kₒc values, indicating weak sorption to organic carbon in soil and sediment, leading to high mobility in subsurface environments. chemsafetypro.com However, electrostatic interactions can also play a significant role in sorption for some PFAS. nih.gov

Due to its structure, with a fluorinated "tail" and polar amide "heads," this compound is surface-active and will tend to accumulate at interfaces such as air-water or water-sediment. pnnl.gov Its high water solubility and low predicted Kₒc suggest it will be highly mobile in aquatic systems and can readily leach from soil into groundwater. chemsafetypro.com

Bioaccumulation : Bioaccumulation is the buildup of a chemical in an organism. For many organic pollutants, a high Log Kₒw is a strong indicator of bioaccumulation potential in fatty tissues. chemsafetypro.com However, for PFAS, Log Kₒw is a poor predictor because their primary mode of accumulation involves binding to proteins, particularly in the blood and liver, rather than partitioning into lipids. chemsafetypro.commdpi.com Despite its low Log Kₒw, the potential for this compound to bind to proteins cannot be ruled out.

Biotransformation : As discussed in section 5.1.2, this compound can undergo biotransformation. acs.org Microbes can cleave the amide bonds, leading to the formation of persistent PFAAs. nih.govacs.org Studies on similar PFAS have shown that such precursor compounds are transformed in the environment and within organisms to yield terminal PFAAs like PFOA and PFOS. nih.gov Research evaluating the stability of various PFAS, including this compound, noted abiotic loss during in-vitro experiments, suggesting a potential for transformation. ecoitn.eunih.govresearchgate.net This transformation is a critical aspect of its environmental risk, as it generates more persistent and well-studied toxic compounds.

Air-Water-Soil-Sediment Interfacial Dynamics

Advanced Remediation and Treatment Strategies for this compound Contamination

Remediating PFAS contamination is challenging due to their extreme persistence. nih.gov Treatment strategies are broadly divided into separation technologies, which remove PFAS from a medium (like water), and destruction technologies, which aim to break the C-F bond. tetratech.com

TechnologyPrincipleApplicability and Limitations for this compound
Separation Technologies
Granular Activated Carbon (GAC)Adsorption of PFAS onto the surface of porous carbon media. adec-innovations.comGenerally effective for long-chain PFAS. tetratech.com Its effectiveness for a relatively short-chain, hydrophilic compound like this compound may be limited, requiring more frequent replacement. wateronline.com
Ion Exchange (IX) ResinsAnionic PFAS are removed from water by exchanging with ions on a specialized resin. adec-innovations.comHighly effective for a wide range of anionic PFAS, including shorter chains. tetratech.com As this compound is neutral, its removal by standard anion exchange would be poor, though specialized resins may have some efficacy.
Reverse Osmosis (RO) & Nanofiltration (NF)A pressure-driven membrane process that physically blocks PFAS molecules while allowing water to pass through. wateronline.comVery effective (>99%) for removing nearly all PFAS, including short-chain and neutral species. adec-innovations.comwateronline.com Major limitations are high cost, high energy use, and the production of a concentrated PFAS waste brine that requires further treatment or disposal. acs.org
Destruction Technologies
Electrochemical OxidationUses specialized electrodes to generate powerful oxidizing agents that break down PFAS molecules. mdpi.comA promising technology shown to effectively destroy PFAAs. It could mineralize this compound and its degradation products. Challenges include energy consumption and potential formation of unwanted byproducts.
SonolysisUses high-frequency ultrasound to create cavitation bubbles. The extreme temperatures and pressures inside the collapsing bubbles break down PFAS. mdpi.comEffective for degrading PFAAs in water. Could be applied to the concentrate from RO systems.
Supercritical Water Oxidation (SCWO)Water is heated and pressurized above its critical point, where it acts as a solvent for organic compounds and oxygen, facilitating complete oxidation of PFAS. tetratech.comHighly effective at destroying concentrated PFAS waste streams. It is an energy-intensive, high-tech solution suitable for treating industrial waste or remediation-derived concentrates.
Pyrolysis and GasificationHigh-temperature treatment (typically >1000 °C) in the absence or presence of limited oxygen to break down PFAS in solid materials like contaminated soil or spent GAC. mdpi.comA destructive method for solid waste, but requires careful control to ensure complete destruction and prevent air emissions of fluorinated byproducts.

No single technology is a silver bullet for PFAS remediation. Often, a treatment train approach is required, such as using reverse osmosis to concentrate the PFAS followed by a destructive technology like SCWO to mineralize the concentrate. pnnl.gov

Vi. Toxicological Mechanisms and Biological Interactions of Octafluoroadipamide

Cellular and Molecular Mechanisms of Toxicity

The investigation into the cellular and molecular mechanisms of octafluoroadipamide toxicity involves a multifaceted approach, combining laboratory-based cell assays and studies on whole organisms to understand its biological effects. These studies aim to identify the specific cellular pathways and molecular targets that are perturbed by exposure to this compound. Key mechanisms often investigated for substances like this compound include oxidative stress, mitochondrial dysfunction, and apoptosis. nih.gov

In vitro toxicology studies are fundamental for the initial assessment of a compound's safety and for providing mechanistic insights without the use of whole animals. aragen.com These assays utilize cells cultured in a laboratory setting to evaluate cytotoxicity, genotoxicity, and other specific toxic endpoints. ijper.orgcreative-proteomics.com For this compound, such assays are critical in determining its potential to cause harm at a cellular level and in identifying the underlying molecular pathways.

The use of human cells in toxicological screening provides a more biologically relevant model for predicting potential human health effects. frontiersin.org These assays can range from simple 2D monolayer cultures to more complex 3D organoid systems that better mimic the structure and function of human tissues. nih.govnuvisan.com

A study investigating a diverse set of 56 PFAS, including this compound (also referred to as PFO2AM), utilized a targeted battery of assays in six different human cell types to characterize potential hazards. nih.gov The cell types selected represented organs known to be affected by PFAS, such as the liver and the cardiovascular system. nih.gov Another study focused on the potential cardiotoxicity of these 56 PFAS, using human-induced pluripotent stem cell (iPSC)-derived cardiomyocytes from multiple donors. nih.gov Of the 56 PFAS tested, 46, including by extension the group this compound belongs to, showed concentration-dependent effects in at least one phenotype and donor. nih.gov The phenotypes evaluated included changes in beating frequency, repolarization, and cytotoxicity. nih.gov These human cell-based approaches are instrumental in identifying structure-bioactivity relationships among PFAS and in characterizing potential risks by comparing bioactivity with exposure estimates. nih.gov

Interactive Data Table: Human Cell-Based Assay Findings for a Group of 56 PFAS (Including this compound)

ParameterFindingSource
Number of PFAS Tested 56 nih.govnih.gov
Number of Bioactive PFAS 46 nih.gov
Cell Types Used Liver, cardiovascular, and central nervous system cells; iPSC-derived cardiomyocytes nih.govnih.gov
Cardiotoxicity Phenotypes Beating frequency, repolarization, cytotoxicity nih.gov
Inter-individual Variability Quantified for 19 PFAS nih.gov

Chemical proteomics is a powerful technique used to identify the specific protein targets of small molecules within a complex biological system, such as a cell or tissue lysate. evotec.commdpi.comnih.gov This approach can help to elucidate the mechanism of action of a compound and identify potential off-target effects that may contribute to its toxicity. eu-openscreen.eu By using chemical probes derived from the compound of interest, researchers can "fish" for its binding partners in the proteome. nih.gov

In the context of PFAS research, chemical proteomics has been employed to create a "ToxicoProteomics Atlas" to understand the impacts of these substances. scholaris.ca One study mentions a list of 74 PFAS compounds, including this compound, that were tested in early-life stage zebrafish to ascertain any perturbations induced by sub-lethal exposure. scholaris.ca This type of research aims to move beyond general toxicity observations to pinpoint the precise molecular interactions that drive the toxic response. The identification of specific protein targets for this compound would provide critical insights into its toxicological mechanisms. evotec.com

Developmental toxicity refers to adverse effects on a developing organism that can occur from exposure before conception, during prenatal development, or postnatally until sexual maturation. biobide.com The zebrafish (Danio rerio) is a widely used model organism for developmental toxicity assessments due to its rapid development, transparency, and genetic similarity to humans. nih.gov

A large-scale study screened 182 unique PFAS chemicals, including this compound, for developmental toxicity using a zebrafish embryo assay. nih.govmdpi.com In this study, embryos were exposed to the compounds from the day of fertilization, and various developmental landmarks were assessed at 6 days post-fertilization. nih.gov The results indicated that this compound was inactive in causing developmental toxicity under the tested conditions. nih.gov Out of the 182 unique PFAS chemicals tested, 55 (30%) were found to cause developmental toxicity. mdpi.com

Interactive Data Table: Zebrafish Developmental Toxicity Screening of this compound

ParameterResult for this compoundSource
Model Organism Zebrafish (Danio rerio) nih.govmdpi.com
Assay Type Developmental Vertebrate Toxicity Assay nih.gov
Exposure Duration 6 days post-fertilization nih.gov
Developmental Toxicity Inactive nih.gov
Overall PFAS Activity 30% of 182 tested PFAS were active nih.govmdpi.com

While specific in vivo cardiotoxicity research focusing solely on this compound is not detailed in the provided search results, the in vitro findings using human iPSC-derived cardiomyocytes suggest that this is a relevant area for further investigation. nih.govnih.gov The observation that a significant number of PFAS, in a group that included this compound, can affect cardiomyocyte function in vitro highlights the potential for cardiotoxic effects in vivo. nih.gov Future research may involve exposing model organisms to this compound and monitoring for cardiac-related endpoints to validate the in vitro findings.

In Vivo Studies on Model Organisms

Developmental Toxicity Assessments

Structure-Toxicity Relationships for this compound and its Analogs

The toxicity of per- and polyfluoroalkyl substances (PFAS) is intricately linked to their molecular structure. Quantitative Structure-Toxicity Relationship (QSTR) models aim to predict the toxicity of chemical compounds based on their structural features. ontosight.ai For PFAS, key structural determinants of toxicity include the length of the perfluoroalkyl chain, the type of functional group, and the presence of any branching. acs.org Generally, narcotic mechanisms are a primary mode of acute toxicity for many chemicals, where toxicity can be predicted from the structure alone. mdpi.com However, some compounds exhibit toxicity through more specific mechanisms. mdpi.com

This compound is a dicarboxylic acid amide with a six-carbon perfluorinated chain (C6). Its structure differs significantly from legacy PFAS like Perfluorooctanoic acid (PFOA) and Perfluorooctanesulfonic acid (PFOS), which possess carboxylate and sulfonate functional groups, respectively, and typically have longer carbon chains. The functional groups, in particular, play a critical role. For instance, studies on various surfactants have shown that toxicity is related to physicochemical properties such as the octanol-water partition coefficient (log K ow), which is influenced by both the hydrophobic chain and the hydrophilic headgroup. researchgate.net

Research suggests that the toxicity of PFAS can vary significantly with these structural modifications. In a large-scale developmental toxicity screening of 182 unique PFAS using a zebrafish model, this compound was found to be inactive at concentrations up to 100 μM. researchgate.net In contrast, other PFAS compounds in the same study, such as perfluorooctanesulfonamide (B106127) (PFOSA) and N-methylperfluorooctane sulfonamide (N-MeFOSA), were identified as being potent developmental toxicants. researchgate.net This suggests that the presence of the two amide groups on a C6 backbone in this compound results in a different toxicological profile compared to sulfonamides with a C8 backbone. The acute oral toxicity of compounds can be associated with properties like polarizability and ionization potential. mdpi.com

Table 1: Comparison of Structural Features and Developmental Toxicity for this compound and Selected Analogs

CompoundAbbreviationCarbon Chain LengthFunctional Group(s)Zebrafish Developmental Toxicity (≤100 μM) researchgate.net
This compound-C6Diamide (B1670390)Inactive
Perfluorooctanesulfonic acidPFOSC8SulfonateActive (Toxic)
Perfluorooctanoic acidPFOAC8CarboxylateActive (Toxic)
PerfluorooctanesulfonamidePFOSAC8SulfonamideActive (Potent)

Toxicokinetic Studies and Metabolism

The study of toxicokinetics involves understanding how a substance is absorbed, distributed, metabolized, and excreted (ADME) by an organism. lww.com These processes determine the internal concentration and persistence of a chemical, which are crucial for assessing its potential for toxicity. ijsrch.com For PFAS, key toxicokinetic parameters include binding to plasma proteins and susceptibility to metabolic clearance. researchgate.net

Absorption, Distribution, and Excretion

The absorption, distribution, and excretion of chemicals are governed by their physicochemical properties. amrita.edu For PFAS, distribution in the body is significantly influenced by their tendency to bind to plasma proteins. researchgate.net A high degree of protein binding limits the amount of the compound that is free in the plasma to be distributed to tissues or to be eliminated. researchgate.net

In an in vitro study evaluating several data-poor PFAS, this compound was found to be highly bound to plasma proteins. researchgate.net The fraction unbound in plasma (fup) for this compound was determined to be 0.34. researchgate.netmdpi.com This indicates that a significant portion of the compound would be bound to proteins in the bloodstream, affecting its distribution and bioavailability to tissues.

Table 2: In Vitro Toxicokinetic Data for this compound

ParameterReported ValueSource
Fraction Unbound in Plasma (fup)0.34 researchgate.netmdpi.com
Intrinsic Hepatic Clearance (Clint, µL/(min x million cells))5.84 researchgate.netmdpi.com

Biotransformation Products and Pathways

Biotransformation is the process by which living organisms modify chemical substances, often mediated by enzymes. ecoitn.eu While many perfluoroalkyl acids (PFAAs) are highly resistant to biotransformation, their precursors can be metabolized to form these persistent terminal products. researchgate.netnih.gov The biotransformation of these precursors is a significant source of PFAAs found in the environment and in biota. researchgate.net

For fluorinated amides, studies predict that a primary biotransformation pathway is amide hydrolysis. researchgate.netmdpi.com This reaction involves the cleavage of the amide bond to form a carboxylic acid. ecoitn.eu In a study that used a chemical transformation simulator to predict metabolites for PFAS with observed hepatic clearance, it was predicted that perfluorinated amides would undergo amide hydrolysis to yield their corresponding carboxylates. researchgate.netmdpi.com For example, nonafluoropentanamide (B1351440) was predicted to biotransform into nonafluoropentanoic acid. researchgate.netmdpi.com

Applying this logic to this compound, which has two amide functional groups, the predicted biotransformation pathway is the hydrolysis of one or both of these groups. This would result in the formation of octafluoroadipic acid, a six-carbon perfluorinated dicarboxylic acid. This metabolic conversion is consistent with the general observation that many precursor PFAS are transformed into more stable perfluoroalkyl acid products. nih.gov

Table 3: Predicted Biotransformation of this compound

Parent CompoundPredicted Metabolic PathwayPredicted Biotransformation Product
This compoundAmide HydrolysisOctafluoroadipic acid

Vii. Octafluoroadipamide in Materials Science and Polymer Chemistry

Integration of Octafluoroadipamide into Polymer Architectures

The incorporation of the this compound moiety into polymer chains is primarily achieved through polycondensation reactions. These methods allow for the systematic construction of fluorinated polyamides with tailored properties. Fluorine-containing heterochain polymers can be synthesized by most methods used to create their non-fluorinated counterparts fluorine1.ru.

The synthesis of high molecular weight polyamides containing the this compound structure has been demonstrated through step-growth polymerization. A key example involves the reaction of a precursor, diethyl octafluoroadipate, with an aliphatic diamine such as hexamethylene diamine googleapis.com.

The process, as outlined in historical patent literature, proceeds in several stages:

Initial Condensation: Chemically equivalent amounts of diethyl octafluoroadipate and hexamethylene diamine are heated in a closed vessel at temperatures between 110-140°C. This initial reaction forms a low molecular weight polymer, described as polymeric hexamethylene this compound, along with ethanol (B145695) as a byproduct googleapis.com.

Byproduct Removal: The vessel is opened, and heating is continued at a lower temperature (80-100°C) to remove the majority of the ethanol formed during the condensation reaction googleapis.com.

Polymerization to High Molecular Weight: The prepolymer is then subjected to higher temperatures (around 210°C) under a dry, deoxygenated nitrogen atmosphere. To drive the polymerization to completion and achieve a high molecular weight, the pressure is subsequently reduced to a near vacuum while maintaining a high temperature (205-215°C) for an extended period googleapis.com.

The resulting polymer is a high polyamide characterized as an opaque, slightly colored solid. It is noted for its insolubility in most common organic solvents but is soluble in hot dimethylformamide. A notable property of this material is its ability to be drawn into continuous, silk-like filaments from its molten state, which melts at 210-215°C googleapis.com. This method is a variation of melt polycondensation, a common technique for producing nylons researchgate.net.

Table 1: Synthesis and Properties of Polymeric Hexamethylene this compound

Property Description Source
Monomers Diethyl octafluoroadipate, Hexamethylene diamine googleapis.com
Polymerization Method Melt Polycondensation googleapis.com
Appearance Opaque, slightly colored solid mass googleapis.com
Melting Point 210-215°C googleapis.com
Solubility Insoluble in most common organic solvents; Soluble in hot dimethylformamide googleapis.com

| Key Feature | Can be drawn into continuous filaments from the melt | googleapis.com |

The introduction of perfluorinated segments, such as those from this compound, into a polymer backbone has a profound impact on the material's properties. The high electronegativity and low polarizability of the C-F bond, compared to the C-H bond, are central to these changes .

Solubility and Processability : A significant advantage of incorporating fluorine is the improved solubility of the resulting polymers in organic solvents capes.gov.br. This enhancement is attributed to the disruption of strong intermolecular forces like hydrogen bonding and a decrease in packing efficiency due to the bulky fluorine atoms, which increases the polymer's free volume researchgate.net. This improved solubility makes solution-based processing techniques, like casting films, more feasible .

Surface Properties and Hydrophobicity : Fluorinated polymers are renowned for their low surface energy, which translates to high hydrophobicity and oleophobicity atriainnovation.comacs.org. The presence of CF2 and CF3 groups at the surface dramatically reduces wettability. Studies on various fluorinated polymers show that fluorine substitution consistently increases the water contact angle, a key measure of hydrophobicity capes.gov.br. This water-repellent nature is critical for applications in protective coatings and moisture-barrier membranes atriainnovation.com.

Crystallinity : Fluorine substitution can influence the degree of crystallinity in polymers. In studies of aramids, fluorination was found to increase crystallinity, whereas in polyarylates, it led to a decrease capes.gov.br. This suggests the effect is highly dependent on the specific polymer architecture and the nature of the repeating units.

Synthesis of this compound-Containing Polymers

Advanced Applications in Functional Materials

The unique properties conferred by fluorination make this compound-based polymers and related materials highly suitable for advanced functional applications where chemical resistance, thermal stability, and specific surface interactions are required.

Fluorinated polyamides are increasingly used to fabricate high-performance membranes for separation processes, including reverse osmosis (RO) and organic solvent nanofiltration (OSN) kaust.edu.sarsc.org.

Enhanced Permeability and Selectivity : The incorporation of fluorinated monomers into the polyamide active layer of thin-film composite (TFC) membranes can enhance their performance. For instance, using fluorinated diamines in interfacial polymerization has been shown to create membranes with higher permeability for nonpolar solvents researchgate.netkaust.edu.sa. The fluorine groups increase the free volume within the polymer matrix, facilitating solvent transport while maintaining selectivity researchgate.net.

Improved Chemical Stability : The strength of the carbon-fluorine bond provides excellent chemical resistance, allowing these membranes to operate in harsh chemical environments where conventional polyamide membranes might degrade nih.gov.

Hydrophobicity for Non-Aqueous Separations : For separating nonpolar organic solvent mixtures, traditional hydrophilic polyamide membranes perform poorly. Fluorinated polyamide membranes, with their inherent hydrophobicity, show significantly improved permeance for nonpolar solvents like aliphatic and aromatic hydrocarbons rsc.org. This makes them promising for applications in the petrochemical and pharmaceutical industries researchgate.netkaust.edu.sa. Research has shown that integrating fluorinated molecules into the polyamide matrix can produce TFC membranes with superior selectivity and permeance for specific solutes, such as in the removal of boron during seawater desalination ntu.edu.sg.

Table 2: Impact of Fluorinated Monomers on Polyamide Membrane Performance

Application Fluorinated Monomer Example Observed Improvement Source
Organic Solvent Nanofiltration 5-trifluoromethyl-1,3-phenylenediamine (TFMPD) Increased nonpolar solvent flux and selectivity researchgate.netkaust.edu.sa
Organic Solvent Reverse Osmosis 5-trifluoromethyl-1,3-phenylenediamine (TFMPD) Enhanced permeation of nonpolar solvents (e.g., toluene) rsc.org

| Seawater Reverse Osmosis | 5-(trifluoromethyl)-1,3-phenylenediamine (TFPD) | Enhanced boron removal and water/salt selectivity | ntu.edu.sg |

The ability of fluorinated polymers to create low-energy surfaces is exploited in the formulation of protective and functional coatings atriainnovation.com.

Water and Oil Repellency : Coatings containing fluorinated functional groups (like -CF3) are exceptionally effective at repelling both water and oil atriainnovation.comacs.org. This is due to the very low surface energy of fluorocarbon chains. The annealing of coatings containing fluorinated copolymers has been shown to promote the migration of these fluorinated groups to the surface, further enhancing hydrophobicity and oleophobicity acs.org.

Durability and Anti-Icing Properties : Superhydrophobic coatings based on fluorinated polymers are being developed for anti-icing applications. These surfaces can repel cold water droplets and delay the formation of ice researchgate.net. Combining fluorinated materials with other components, such as polydopamine, can create robust, abrasion-resistant coatings that protect substrates like carbon fiber composites from water absorption and ice accretion researchgate.net.

Self-Cleaning Surfaces : The high water contact angles and low sliding angles characteristic of superhydrophobic fluorinated surfaces lead to a "self-cleaning" effect. Water droplets easily roll off the surface, carrying away dust and contaminants, a phenomenon inspired by the lotus (B1177795) leaf researchgate.net.

Membranes and Separation Technologies

Characterization of Polymer-Octafluoroadipamide Interactions

A comprehensive understanding of the structure-property relationships in polymers containing this compound units requires a suite of analytical techniques. These methods are used to confirm the polymer structure, evaluate its thermal and mechanical properties, and quantify its surface characteristics.

Spectroscopic Analysis : Fourier-transform infrared spectroscopy (FTIR) is essential for confirming the successful polymerization by identifying characteristic amide bond absorptions and the presence of C-F bonds. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) provides detailed information about the polymer's chemical structure and monomer sequence researchgate.net.

Thermal Analysis : Thermogravimetric analysis (TGA) is used to determine the thermal stability of the polymer, indicating the onset temperature of degradation . Differential scanning calorimetry (DSC) is employed to measure key thermal transitions, such as the glass transition temperature (Tg) and the melting temperature (Tm), which provide insight into the polymer's processing window and service temperature limits researchgate.net.

Molecular Weight Determination : Gel permeation chromatography (GPC) is a standard method for determining the average molecular weight and molecular weight distribution of the synthesized polymers. These parameters are crucial as they strongly influence the mechanical properties of the final material mdpi.com.

Surface Characterization : Contact angle goniometry is the primary technique for quantifying the hydrophobicity of the polymer surface. By measuring the static and dynamic contact angles of water and other liquids, the surface energy can be estimated, providing a direct measure of the material's repellency capes.gov.br.

Morphological and Structural Analysis : Techniques like X-ray diffraction (XRD) can be used to assess the degree of crystallinity within the polymer capes.gov.br. Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are used to visualize the morphology of polymer films, membranes, or fibers, which is particularly important for understanding the structure of phase-separated blends or composite materials.

Table 3: Chemical Compounds Mentioned

Compound Name Abbreviation / Synonym
This compound -
Diethyl octafluoroadipate -
Hexamethylene diamine 1,6-hexanediamine
Dimethylformamide DMF
Ethanol -
5-(Trifluoromethyl)-1,3-phenylenediamine TFPD
3,5-Bis(trifluoromethyl)benzoyl chloride TFBC
2,2,2-Trifluoroethylamine TFEA
Trimesoyl chloride TMC
4,4'-(Hexafluoroisopropylidene)bis(benzoyl chloride) HFBC
Polydopamine PDA
Poly(vinylidene fluoride-co-hexafluoropropylene) PVDF-HFP
Polysulfone PSf
Polyethersulfone PES
Polyamide PA
Polyacrylonitrile PAN
Polyethylene PE

Viii. Broader Implications and Interdisciplinary Research Perspectives

Comparative Analysis with Other Per- and Polyfluoroalkyl Substances (PFAS)

Octafluoroadipamide belongs to the extensive class of per- and polyfluoroalkyl substances (PFAS), a group of synthetic chemicals characterized by their strong carbon-fluorine bonds. epa.gov While thousands of distinct PFAS exist, research and regulation have historically focused on a few "legacy" compounds, primarily Perfluorooctanoic acid (PFOA) and Perfluorooctane sulfonate (PFOS). epa.govbcpp.org A comparative analysis of this compound with these and other PFAS is crucial for understanding its relative properties and potential impacts.

PFAS are often categorized based on their functional groups and fluorinated chain length. Unlike the well-studied perfluoroalkyl carboxylic acids (PFCAs) like PFOA or perfluoroalkane sulfonic acids (PFSAs) like PFOS, this compound is a dicarboxylic amide. This structural difference influences its chemical behavior and interaction with biological systems.

Recent research efforts have begun to characterize the toxicokinetics of a broader range of PFAS, including amides like this compound, to fill critical data gaps. nih.govresearchgate.net One study evaluated 73 data-poor PFAS, including various amides, alcohols, and acrylates, measuring properties like human plasma protein binding and hepatocyte clearance. nih.gov For a subset of 43 successfully evaluated PFAS, the fraction of the chemical not bound to plasma proteins (fup) ranged widely from 0.004 to 1. nih.gov These less-studied PFAS were found to be highly bound to plasma proteins, though on average about 10-fold less so than legacy PFAS. nih.gov

In a hazard and risk characterization study of 56 diverse PFAS, this compound (identified as PFO2AM) was included to broaden the scope of toxicological evaluation beyond legacy compounds. nih.gov Such studies are essential for read-across approaches, where data from tested chemicals are used to infer the properties of structurally similar, untested ones.

The table below presents a comparative overview of this compound and other selected PFAS, highlighting differences in their chemical class and the focus of research.

FeatureThis compoundPerfluorooctanoic Acid (PFOA)Perfluorooctane Sulfonate (PFOS)
CAS Number 355-66-8 nih.gov335-67-11763-23-1
Chemical Class Perfluoroalkyl Diamide (B1670390)Perfluoroalkyl Carboxylic Acid (PFCA) nih.govPerfluoroalkane Sulfonic Acid (PFSA) nih.gov
Key Structural Feature Two amide functional groupsCarboxylic acid functional groupSulfonic acid functional group
Regulatory Status Generally less regulated; studied as part of broader PFAS assessments nih.govProduction phased out by major manufacturers; restricted under Stockholm Convention nih.govcancer.orgProduction phased out; restricted under Stockholm Convention nih.govconcawe.eu
Environmental Profile Considered persistent; specific fate and transport data are limited. acs.orgPersistent, bioaccumulative, and toxic. epa.govPersistent, bioaccumulative, and toxic. epa.gov
Research Focus Included in recent high-throughput screening and toxicokinetic studies on data-poor PFAS. nih.govnih.govExtensively studied for decades for health and environmental effects. epa.govbcpp.orgExtensively studied for decades for health and environmental effects. epa.govbcpp.org

This table is generated based on data from the referenced sources.

Contribution to Environmental Policy and Risk Assessment Frameworks

Environmental policies and risk assessment frameworks for chemicals are designed to protect human health and the environment by identifying, evaluating, and managing potential risks. numberanalytics.comoecd.org For the PFAS class, these frameworks have been challenging to implement due to the vast number of compounds and the limited data available for most of them. service.gov.uk

Historically, regulations have targeted specific legacy PFAS. For instance, PFOS and PFOA are listed under the Stockholm Convention on Persistent Organic Pollutants (POPs) for restriction or elimination. concawe.eueuropa.eu The European Union has also restricted PFOS and PFOA under its REACH and POPs regulations. concawe.eueuropa.eu However, these actions cover only a small fraction of the entire PFAS class.

The inclusion of this compound in recent large-scale toxicological screening studies represents a critical contribution to modernizing risk assessment. nih.govnih.gov Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD) are increasingly moving towards a class-based or grouping approach for managing PFAS risks. oecd.orgcanada.ca This requires data on a diverse set of representative compounds to make scientifically sound decisions for the entire class or for specific sub-classes.

The systematic process of risk management involves:

Hazard Identification: Determining the potential for a substance to cause harm. Studies providing toxicological data on this compound contribute directly to this step. nih.govresearchgate.net

Dose-Response Assessment: Identifying the relationship between the dose of a substance and the occurrence of health effects. epa.gov

Exposure Assessment: Evaluating the extent of human and environmental contact with the substance. Research into the sources and environmental fate of polyfluorinated amides is crucial here. acs.org

Risk Characterization: Integrating the above information to estimate the probability and severity of adverse effects. topra.org

By providing data on a previously data-poor compound, research on this compound helps build a more comprehensive evidence base. nih.govnih.gov This allows for more robust risk assessments and informs policies that can manage the risks not just from individual chemicals, but from groups of related PFAS, ultimately leading to more effective and protective environmental regulations. service.gov.ukcanada.ca

Green Chemistry Principles in the Context of this compound Research

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com The 12 Principles of Green Chemistry provide a framework for chemists to assess and improve the environmental footprint of chemical products like this compound. sigmaaldrich.comacs.org

Prevention & Less Hazardous Chemical Syntheses: These principles advocate for preventing waste and using synthetic methods that generate substances with little to no toxicity. yale.edu Research into new synthetic routes for fluorinated amides, such as the direct amidation of acid fluorides using germanium amides or solvent-free mechanochemical methods, aligns with these goals by potentially offering more efficient and less hazardous pathways compared to traditional methods. rsc.orgmdpi.com

Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled. yale.edu The development of photoredox catalysis for creating fluorinated amines and amides avoids the use of toxic tin compounds and thermally sensitive radical initiators, representing a greener synthetic approach. nottingham.ac.uk

Designing Safer Chemicals & Design for Degradation: These principles focus on creating products that are functional yet have minimal toxicity and are designed to break down into innocuous substances after use. yale.eduacs.org The extreme persistence of many PFAS, including likely this compound, is in direct opposition to the principle of "Design for Degradation." researchgate.net Research into the biodegradation of fluorinated compounds is vital. acs.orgnih.gov Understanding the mechanisms of microbial defluorination could pave the way for designing future fluorochemicals that are effective for their intended purpose but are also biodegradable, making them more environmentally benign. nih.govnih.gov

Reduce Derivatives: This principle aims to minimize or avoid unnecessary steps like using protecting groups, which require additional reagents and generate waste. sigmaaldrich.comacs.org The development of highly selective catalysts, potentially including enzymes, for the synthesis of complex molecules like fluorinated amides could reduce the need for such derivatization steps. acs.org

Applying these principles to the lifecycle of this compound involves developing cleaner synthesis methods, understanding its environmental fate to inform the design of safer alternatives, and exploring methods for its potential degradation.

Emerging Research Areas and Unexplored Facets

Despite its inclusion in recent studies, many aspects of this compound remain unexplored, presenting numerous opportunities for future research.

Environmental Fate and Transformation: The environmental behavior of polyfluorinated amides is not well understood. While they are expected to be persistent, their potential for atmospheric transport and subsequent oxidation by hydroxyl radicals is a key research area. acs.org Furthermore, while the amide bond is stable to simple hydrolysis, it is likely susceptible to enzymatic hydrolysis in biota, which could transform this compound into other perfluorinated compounds. acs.org Investigating these biotic and abiotic transformation pathways is critical for a complete environmental risk profile.

Advanced Toxicological Profiling: Initial high-throughput screening has provided valuable preliminary data. nih.govnih.gov However, more in-depth toxicological studies are needed to understand potential specific health effects. This includes investigating endpoints such as developmental toxicity, endocrine disruption, and immunotoxicity, which have been associated with other PFAS. bcpp.org The use of New Approach Methodologies (NAMs), such as in vitro assays and computational modeling, will be essential to efficiently characterize the hazards of the many understudied PFAS, including this compound. nih.gov

Development of Analytical Standards and Methods: Accurate environmental monitoring and toxicological research depend on the availability of high-purity analytical standards and robust detection methods. Continued development in this area is necessary to quantify this compound and its potential degradation products in various environmental matrices (water, soil, air) and biological tissues.

Novel Synthetic Applications: Research into the reactivity of fluorinated amides, such as their use in Wittig reactions to form enamines and imines, opens up possibilities for using them as building blocks in organic synthesis. researchgate.net Exploring the potential of this compound and similar compounds as precursors for creating novel fluorinated materials or pharmaceuticals is an emerging facet of its chemistry.

Biodegradation and Remediation Strategies: Given the persistence of PFAS, research into remediation is paramount. Studies focusing on the microbial degradation of fluorinated compounds, including peptides and amino acids, have identified bacteria and enzymes capable of cleaving the carbon-fluorine bond. acs.orgnih.govnih.gov Future work could explore whether similar pathways could be harnessed or engineered to degrade this compound and other perfluorinated amides.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.